Naphthochinone

Naphthoquinones are a class of organic compounds characterized by the presence of a naphthalene ring fused to a quinone moiety. These molecules are widely recognized for their unique electronic and structural properties, which make them valuable in various applications across different industries. In the field of pharmaceuticals, naphthoquinones have shown potential as anti-inflammatory agents and antioxidants due to their ability to scavenge free radicals and inhibit inflammatory responses. Additionally, these compounds play crucial roles in dye synthesis, where their colorfastness and light stability are highly prized. Furthermore, certain naphthoquinones exhibit photoactive properties, making them suitable for use in photodynamic therapy and solar cell technologies. Overall, the versatility of naphthoquinones lies in their diverse functional groups and redox capabilities, which enable them to be tailored for a broad spectrum of applications ranging from healthcare to advanced materials science.

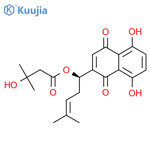

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

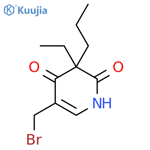

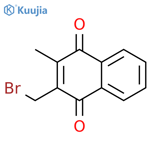

|

2-(Bromomethyl)-1,4-naphthoquinone | 50371-30-7 | C11H7BrO2 |

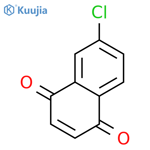

|

1,4-Naphthalenedione, 6-chloro- | 56961-92-3 | C10H5ClO2 |

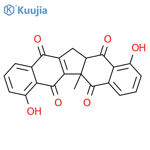

|

5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl- | 58967-88-7 | C22H14O6 |

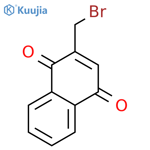

|

1,4-Naphthalenedione,2-(bromomethyl)-3-methyl- | 50371-29-4 | C12H9BrO2 |

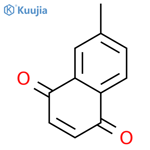

|

6-Methyl-1,4-naphthoquinone | 605-93-6 | C11H8O2 |

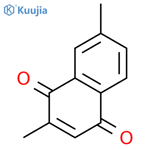

|

1,4-Naphthalenedione,2,7-dimethyl- | 482-70-2 | C12H10O2 |

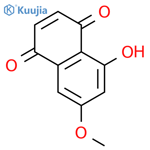

|

1,4-Naphthalenedione,5-hydroxy-7-methoxy- | 70063-61-5 | C11H8O4 |

|

Alkannin-beta-hydroxyisovalerate | 7415-78-3 | C21H24O7 |

|

1,4-Naphthalenedione, 2,5-dihydroxy-3-methoxy-7-methyl- | 75628-33-0 | C12H10O5 |

|

Naphtho[2,3-d]-1,3-dioxole-5,8-dione,4,7-dihydroxy-9-methoxy-6-methyl- | 75628-34-1 | C13H10O7 |

Verwandte Literatur

-

1. Back matter

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Empfohlene Lieferanten

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte